molecular formula C6H13NO3 B1196630 Daunosamine CAS No. 26548-47-0

Daunosamine

Cat. No. B1196630
CAS RN: 26548-47-0
M. Wt: 147.17 g/mol
InChI Key: WPJRFCZKZXBUNI-HCWXCVPCSA-N
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Description

Daunosamine is a deoxy sugar and amino sugar of the hexosamine class . It is a component of the anthracycline class of antineoplastics, linked to a derivative of naphthacene . It is also a component of birch juice .


Synthesis Analysis

The synthesis of Daunosamine involves the dnrQ gene, which is required for its synthesis . A well-established synthetic approach to obtain novel derivatives of this compound involves the modification of daunorubicin on its NH2 moiety . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .


Molecular Structure Analysis

Daunosamine has a molecular formula of C6H13NO3 . It has an average mass of 147.172 Da and a monoisotopic mass of 147.089539 Da .


Chemical Reactions Analysis

The nucleotide activated sugar donor that provides the L-daunosamine group for attachment to the natural product scaffold in the biosynthesis of these anthracyclines is dTDP-L-daunosamine . In an in vitro system, the enzymes in the daunorubicin/doxorubicin pathway involved in the biosynthesis of dTDP-L-daunosamine have been reconstituted .


Physical And Chemical Properties Analysis

Daunosamine has a density of 1.2±0.1 g/cm3, a boiling point of 345.0±42.0 °C at 760 mmHg, and a flash point of 162.4±27.9 °C . It has 4 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its polar surface area is 84 Å2 .

Scientific Research Applications

  • Cancer Chemotherapy : Daunosamine is a component of daunorubicin, an antibiotic in the anthracycline group, effective in treating leukemia, neuroblastoma, reticulum cell sarcoma, and rhabdomyosarcoma. Daunorubicin acts by intercalating DNA and inhibiting RNA production, but its use is limited by toxic effects such as bone marrow depression and potential cardiotoxicity (Tan et al., 1967).

  • Antiviral Activity : Methyl daunosamine, a derivative of daunosamine, shows dose-dependent inhibition of herpes simplex virus type 1 replication. It uniquely inhibits the virus without affecting the glycosylation of macromolecules at antiviral concentrations (Spivack et al., 1982).

  • Synthesis for Anticancer Research : Efficient and stereoselective synthesis of L-daunosamine from L-lactic acid using direct C-acylation methods is crucial for developing new anticancer therapeutics. This methodology aids in the production of daunosamine, a key component of many anticancer anthracycline antibiotics (Hamada et al., 1984).

  • Biosynthesis and Glycodiversification : Studies on the in vitro reconstitution of the dTDP-L-Daunosamine biosynthetic pathway offer insights into anthracycline glycosylation, important for the biological activity of anticancer agents like daunorubicin and doxorubicin. This research facilitates the exploration of glycodiversification, which could lead to the development of novel therapeutics with reduced toxicity (Mohideen et al., 2021).

  • DNA Interaction Studies : Research on daunorubicin and its derivatives, including those modified at the daunosamine moiety, provides insights into their interaction with DNA. These studies are pivotal in understanding the drug’s mode of action and designing new drugs with improved efficacy and reduced side effects (Palińska-Saadi et al., 2017).

Safety And Hazards

Daunosamine is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future for the continued use of Daunosamine clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Increased efficacy depends on these three aims being met satisfactorily .

properties

IUPAC Name

(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJRFCZKZXBUNI-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H](CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19196-51-1 (HCl)
Record name Daunosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30895022
Record name 3-Amino-2,3,6-trideoxy-L-lyxo-hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daunosamine

CAS RN

26548-47-0
Record name L-Daunosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26548-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,3,6-trideoxy-L-lyxo-hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,160
Citations
D Horton, W Weckerle - Carbohydrate Research, 1975 - Elsevier
A simple, preparative route in nine steps from methyl α-d-mannopyranoside (1) is described that affords, in 40% overall yield, the title amino sugar 11, the sugar constituent of the …
Number of citations: 263 www.sciencedirect.com
G Medgyes, J Kuszmann - Carbohydrate Research, 1981 - Elsevier
Three different approaches starting from 1,2-O-isopropylidene-α-d-glucofuranose were tested for the synthesis of daunosamine hydrochloride (24), the sugar constituent of the antitumor …
Number of citations: 27 www.sciencedirect.com
A Warm, P Vogel - The Journal of Organic Chemistry, 1986 - ACS Publications
The “naked sugars” are optically pure synthetic intermediates. Their advantage compared with natural sugars is that they possess a number of unsubstituted carbon atoms that can be …
Number of citations: 106 pubs.acs.org
FM Hauser, RP Rhee - The Journal of Organic Chemistry, 1981 - ACS Publications
… There has beenintense synthetic iV-benzoyl-D, L-daunosamine in daunosamine (Ls-7b) because it is the glyco-sidic residue of a number of anthracycline anticancer an-tibiotics3 and …
Number of citations: 27 pubs.acs.org
B Renneberg, YM Li, H Laatsch, HH Fiebig - Carbohydrate Research, 2000 - Elsevier
… The l-amino hexose 5a bearing xylo configuration is the C-3 epimer of l-daunosamine and has often been referred as 3-epi-daunosamine. It is not a naturally occurring isomer, and has …
Number of citations: 39 www.sciencedirect.com
L Daley, P Roger, C Monneret - Journal of carbohydrate chemistry, 1997 - Taylor & Francis
Methyl 3-trifluoroacetamido-2,3-dideoxy-α-L-lyxo-hexopyranoside (19) has been synthesized from D-glucose derivatives following two pathways. The first one involving 1,2:5,6-di-O-…
Number of citations: 19 www.tandfonline.com
FI Mohideen, LH Nguyen, JD Richard… - ACS Chemical …, 2021 - ACS Publications
… l-daunosamine group for attachment to the natural product scaffold in the biosynthesis of these anthracyclines is dTDP-l-daunosamine. … of dTDP-l-daunosamine. Through the study of the …
Number of citations: 1 pubs.acs.org
X Ginesta, M Pastó, MA Pericas, A Riera - Organic Letters, 2003 - ACS Publications
An enantioselective preparation of the four diastereomeric 3-amino-2,3,6-trideoxy-hexoses, key components of anthracycline antibiotics, has been developed. Sharpless catalytic …
Number of citations: 51 pubs.acs.org
T Yamaguchi, M Kojima - Carbohydrate Research, 1977 - Elsevier
SYNTHESIS OF DAUNOSAMINE* The rearrangement of methyl 3-… (daunosamine) which is a component of the antibiotic … Hydrolysis of 9 with 0.2hr hydrochloric acid gave daunosamine …
Number of citations: 30 www.sciencedirect.com
JS Brimacombe, R Hanna, LCN Tucker - Carbohydrate research, 1985 - Elsevier
420 NOTE bioti&. The synthesis and proper evaluation of anthracycline analogues containing modified aglycon and/or sugar residues require easy access to relatively large amounts of …
Number of citations: 15 www.sciencedirect.com

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